

DSPE-PEG-Folate MW 3350: A Technical Guide

to Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DSPE-PEG-Folate, MW 3350

Cat. No.: B15578430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) and functionalized with folic acid (Folate), with a molecular weight of approximately 3350 Da, is a critical component in the development of targeted drug delivery systems. This lipid-PEG conjugate serves as a targeting ligand for nanocarriers such as liposomes and nanoparticles, enabling them to specifically bind to and be internalized by cells that overexpress the folate receptor (FR). The FR is a well-established biomarker for a variety of cancers, including ovarian, lung, and breast cancer, making DSPE-PEG-Folate an invaluable tool in oncology research and development.[1][2][3]

The DSPE portion of the molecule acts as a hydrophobic anchor, embedding itself within the lipid bilayer of a liposome or the core of a nanoparticle. The PEG linker provides a hydrophilic spacer, creating a "stealth" shield that helps to reduce clearance by the mononuclear phagocyte system, thereby prolonging the circulation time of the nanocarrier in the bloodstream.[4] Crucially, the terminal folate moiety facilitates active targeting by binding with high affinity to the FR on cancer cells, leading to receptor-mediated endocytosis and intracellular drug delivery.[1][2] This targeted approach enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target toxicity.[1]

This technical guide provides a comprehensive overview of DSPE-PEG-Folate MW 3350, summarizing key quantitative data from the literature, detailing experimental protocols, and



visualizing important pathways and workflows to aid researchers in the design and execution of their studies.

# **Quantitative Data Summary**

The following tables summarize the physicochemical properties and biological performance of DSPE-PEG-Folate based drug delivery systems from various studies.

Table 1: Physicochemical Characteristics of DSPE-PEG-Folate Formulations



| Formula<br>tion<br>Type                          | Drug                       | Particle<br>Size<br>(nm) | Polydis<br>persity<br>Index<br>(PDI) | Zeta<br>Potentia<br>I (mV) | Encaps<br>ulation<br>Efficien<br>cy (%) | Drug<br>Loading<br>(%) | Referen<br>ce |
|--------------------------------------------------|----------------------------|--------------------------|--------------------------------------|----------------------------|-----------------------------------------|------------------------|---------------|
| Liposom<br>es                                    | Doxorubi<br>cin            | 120 ± 20                 | Not<br>Reported                      | -11.82 ±<br>11.72          | >95                                     | Not<br>Reported        | [5]           |
| Liposom<br>es                                    | 5-<br>Fluoroura<br>cil     | ~174                     | Not<br>Reported                      | Not<br>Reported            | ~39                                     | Not<br>Reported        | [1]           |
| Liposom<br>es                                    | 5-<br>Fluoroura<br>cil     | ~114                     | Not<br>Reported                      | Not<br>Reported            | ~67                                     | Not<br>Reported        | [1]           |
| PEGylate<br>d<br>Liposom<br>es                   | K.<br>alvarezii<br>extract | 140 ± 5                  | 0.48 ±<br>0.026                      | +0.2                       | 82.72                                   | 12.81                  | [6]           |
| Lipid-<br>Polymer<br>Hybrid<br>Nanopart<br>icles | Paclitaxel                 | ~180                     | ~0.22                                | Not<br>Reported            | Not<br>Reported                         | Not<br>Reported        | [7]           |
| PLGA-<br>PEG-<br>FOL<br>Nanopart<br>icles        | Doxorubi<br>cin            | ~200                     | Not<br>Reported                      | Not<br>Reported            | 51.9                                    | Not<br>Reported        | [8]           |

Table 2: In Vitro Cytotoxicity (IC50 values) of DSPE-PEG-Folate Formulations



| Formulation                                               | Cell Line | IC50 (μM)     | Incubation<br>Time (h) | Reference |
|-----------------------------------------------------------|-----------|---------------|------------------------|-----------|
| Folate-Liposomal<br>Doxorubicin                           | КВ        | 10.0          | Not Reported           | [5]       |
| Non-targeted Liposomal Doxorubicin                        | КВ        | 57.5          | Not Reported           | [5]       |
| Folate-Liposomal<br>5-Fluorouracil                        | CT26      | 12.02         | Not Reported           | [1]       |
| Free 5-<br>Fluorouracil                                   | CT26      | 39.81         | Not Reported           | [1]       |
| Folate-<br>PEGylated<br>Liposomal K.<br>alvarezii extract | MCF-7     | 81 μg/mL      | 24                     | [6]       |
| Folate-Targeted<br>Magnetoliposom<br>es (DOX)             | B16F10    | 4.9 μg/mL     | 24                     | [9][10]   |
| Folate-Targeted<br>Magnetoliposom<br>es (DOX)             | MCF7      | 4.2-4.3 μg/mL | 24                     | [10]      |

Table 3: In Vivo Performance of DSPE-PEG-Folate Formulations



| Formulation                              | Animal Model                      | Key Finding                                                                                | Reference |
|------------------------------------------|-----------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Folate-Liposomal<br>Doxorubicin          | ICR Mice                          | t1/2 = 12.34 h                                                                             | [5]       |
| Non-targeted Liposomal Doxorubicin       | ICR Mice                          | t1/2 = 17.10 h                                                                             | [5]       |
| Folate-Liposomal<br>Doxorubicin          | J6456-FR Ascitic<br>Tumor Mice    | 17-fold increase in drug levels in ascitic tumor cells compared to non-targeted liposomes. | [11][12]  |
| Folate-Liposomal 5-<br>Fluorouracil      | CT26 Tumor-bearing<br>Mice        | Reduced tumor<br>volume (169.00 mm³)<br>compared to free 5-<br>FU (326.40 mm³).            | [1]       |
| Folate-Targeted Paclitaxel Nanoparticles | EMT6 Tumor-bearing<br>BALB/c Mice | Superior therapeutic efficiency compared to non-targeted nanoparticles.                    | [13]      |

# **Experimental Protocols**

This section provides detailed methodologies for the synthesis of DSPE-PEG-Folate and the formulation and characterization of targeted nanocarriers.

# Synthesis of DSPE-PEG(3350)-Folate

The synthesis of DSPE-PEG-Folate is a multi-step process that involves the activation of folic acid and its subsequent conjugation to the amino group of DSPE-PEG-NH2.

#### Materials:

Folic acid



- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-hydroxysuccinimide (NHS)
- DSPE-PEG(3350)-NH2
- Anhydrous Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dialysis membrane (e.g., 3.5 kDa MWCO)
- Chloroform
- Methanol

#### Protocol:

- Activation of Folic Acid:
  - Dissolve folic acid in anhydrous DMSO.
  - Add DCC and NHS to the folic acid solution in a molar ratio of approximately 1:1.2:1.2
     (Folic Acid:DCC:NHS).
  - Allow the reaction to proceed for 4-12 hours at room temperature in the dark with continuous stirring. This reaction forms an NHS ester of folic acid.[7]
- Conjugation to DSPE-PEG-NH2:
  - Dissolve DSPE-PEG(3350)-NH2 in anhydrous DMSO.
  - Add the DSPE-PEG-NH2 solution to the activated folic acid solution. A slight molar excess
    of the activated folic acid may be used.
  - Add a small amount of TEA to catalyze the reaction.
  - Allow the reaction to proceed overnight at room temperature in the dark with continuous stirring.[14]



#### • Purification:

- The reaction mixture is purified to remove unreacted starting materials and byproducts.
- Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 3.5 kDa). Change the water frequently to ensure efficient removal of small molecule impurities.[9]
- Alternatively, size exclusion chromatography can be used for purification.
- Lyophilize the purified solution to obtain the DSPE-PEG(3350)-Folate conjugate as a powder.
- Characterization:
  - Confirm the structure of the synthesized conjugate using techniques such as 1H NMR and FTIR spectroscopy.

# Formulation of Folate-Targeted Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.

#### Materials:

- Phospholipids (e.g., DSPC, DMPC)
- Cholesterol
- DSPE-PEG (e.g., DSPE-PEG2000)
- DSPE-PEG(3350)-Folate
- Drug to be encapsulated (hydrophobic or hydrophilic)
- Organic solvent (e.g., chloroform, chloroform/methanol mixture)



- Hydration buffer (e.g., PBS pH 7.4, citrate buffer)
- Rotary evaporator
- Probe sonicator or extruder with polycarbonate membranes

#### Protocol:

- Lipid Film Formation:
  - Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-Folate) in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.
     [6] For a hydrophobic drug, it can be co-dissolved with the lipids at this stage.
  - A typical molar ratio for folate-targeted liposomes might be DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-Folate of 55:40:4.5:0.5. The concentration of DSPE-PEG-Folate is often kept low (0.1-2 mol%) to avoid rapid clearance.[1][15]
  - Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
  - Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
  - Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids (e.g., >55°C for DSPC).[6] For encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.
  - This process results in the formation of multilamellar vesicles (MLVs).
- Size Reduction:
  - To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication (using a probe sonicator) or extrusion.
  - Extrusion involves repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) under high pressure. This is the



preferred method for achieving a narrow size distribution.

- Purification:
  - Remove any unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.

# In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of drug formulations.

#### Materials:

- Cancer cell line of interest (e.g., HeLa, MCF-7, KB)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- · 96-well plates
- Drug-loaded folate-targeted nanoparticles, non-targeted nanoparticles, and free drug solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

#### Protocol:

- Cell Seeding:
  - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.[9]
- Drug Treatment:



- Prepare serial dilutions of the test formulations (folate-targeted nanoparticles, nontargeted nanoparticles, and free drug) in fresh culture medium.
- Remove the old medium from the wells and add 100 μL of the different drug concentrations. Include wells with untreated cells as a control.
- Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5%
   CO2.[16]
- MTT Addition and Incubation:
  - $\circ$  After the incubation period, add 10-20  $\mu L$  of MTT solution (typically 5 mg/mL in PBS) to each well.
  - Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization and Absorbance Measurement:
  - Carefully remove the medium containing MTT.
  - Add 100-150 μL of DMSO to each well to dissolve the formazan crystals.
  - Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each treatment group compared to the untreated control cells.
  - Plot cell viability against drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[16]

# Visualizations Folate Receptor-Mediated Endocytosis Signaling Pathway













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications -PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DSPE-PEG-FA, DSPE-PEG-Folic Acid Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Folate-Functionalized PEGylated Zein Nanoparticles for Ligand-Directed Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Folate-Targeted PEGylated Magnetoliposomes for Hyperthermia-Mediated Controlled Release of Doxorubicin PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Folate-Targeted PEGylated Magnetoliposomes for Hyperthermia-Mediated Controlled Release of Doxorubicin [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. [PDF] Intracellular uptake and intracavitary targeting of folate-conjugated liposomes in a mouse lymphoma model with up-regulated folate receptors | Semantic Scholar [semanticscholar.org]
- 13. Folate-modified lipid—polymer hybrid nanoparticles for targeted paclitaxel delivery PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Folate-mediated tumor cell targeting of liposome-entrapped doxorubicin in vitro PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [DSPE-PEG-Folate MW 3350: A Technical Guide to Targeted Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578430#dspe-peg-folate-mw-3350-literature-review-and-summary]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com